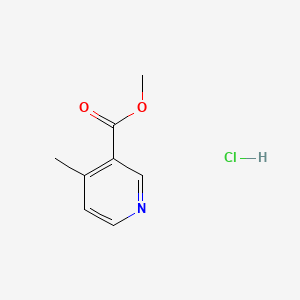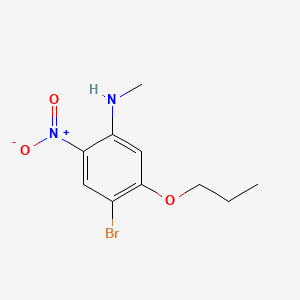
Methyl 3-(4-cyanophenyl)-5-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-cyanophenyl)acrylate” is a compound that has been used in research . It has a CAS Number of 52116-83-3 and a molecular weight of 187.2 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “Methyl (4-cyanophenyl)acetate” was synthesized from Methanol and 4-CYANOPHENYLACETIC ACID .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR and NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate” was synthesized using ketoreductases .Physical And Chemical Properties Analysis
“Methyl 3-(4-cyanophenyl)acrylate” is a solid at room temperature . More specific physical and chemical properties of “Methyl 3-(4-cyanophenyl)-5-fluorobenzoate” are not available.Aplicaciones Científicas De Investigación
1. Synthesis and Characterization of Metal Complexes
- Summary of Application : The compound “Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate” was synthesized following the Morita-Baylis-Hillman reaction scheme . This compound and its corresponding metal complexes with Cr3+, Co3+, Ni2+, Mn2+, and Cu2+ ions have been studied .
- Methods of Application : Spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1H NMR were used in the characterization of the compound . Complexes of Cr3+, Co3+, Ni2+, Mn2+, Cu2+ with the compound were prepared and characterized by UV-Visible, FT-IR and powder-XRD .
- Results or Outcomes : The FTIR spectrum of the compound generated through DFT B3LYP method and 6-311++ G (d,p) basis set was found in good agreement with the experimental spectrum . The nano-particle size was found in the range of 8.2560–4.5316 nm for complexes .
2. Therapeutic Importance of Synthetic Thiophene
- Summary of Application : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
- Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
- Results or Outcomes : Thiophene has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(4-cyanophenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)13-6-12(7-14(16)8-13)11-4-2-10(9-17)3-5-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOILPNVIEFAOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742861 |
Source


|
| Record name | Methyl 4'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-cyanophenyl)-5-fluorobenzoate | |
CAS RN |
1365271-88-0 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B594949.png)
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)



![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)